molecular formula C22H27N3O5 B4117620 ethyl 4-[(N-2-furoylphenylalanyl)amino]-1-piperidinecarboxylate

ethyl 4-[(N-2-furoylphenylalanyl)amino]-1-piperidinecarboxylate

Cat. No. B4117620
M. Wt: 413.5 g/mol
InChI Key: GYOLFZKBDIWBDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(N-2-furoylphenylalanyl)amino]-1-piperidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of ethyl 4-[(N-2-furoylphenylalanyl)amino]-1-piperidinecarboxylate is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been suggested that this compound may act by inducing apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Ethyl 4-[(N-2-furoylphenylalanyl)amino]-1-piperidinecarboxylate has been found to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in macrophages. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis in these cells.

Advantages and Limitations for Lab Experiments

Ethyl 4-[(N-2-furoylphenylalanyl)amino]-1-piperidinecarboxylate has several advantages for lab experiments. It is readily available and can be synthesized using standard laboratory techniques. It has also been found to be relatively stable under normal laboratory conditions. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of ethyl 4-[(N-2-furoylphenylalanyl)amino]-1-piperidinecarboxylate. One direction is to continue to study the mechanism of action of this compound to better understand its therapeutic potential. Another direction is to explore the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, more studies are needed to determine the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, ethyl 4-[(N-2-furoylphenylalanyl)amino]-1-piperidinecarboxylate is a chemical compound with potential therapeutic applications. It has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the therapeutic potential of this compound and its limitations.

Scientific Research Applications

Ethyl 4-[(N-2-furoylphenylalanyl)amino]-1-piperidinecarboxylate has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and antitumor properties. This compound has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

ethyl 4-[[2-(furan-2-carbonylamino)-3-phenylpropanoyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5/c1-2-29-22(28)25-12-10-17(11-13-25)23-20(26)18(15-16-7-4-3-5-8-16)24-21(27)19-9-6-14-30-19/h3-9,14,17-18H,2,10-13,15H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOLFZKBDIWBDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-{[N-(furan-2-ylcarbonyl)phenylalanyl]amino}piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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